molecular formula C8H14O2 B14496346 (1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol CAS No. 64532-87-2

(1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol

Cat. No.: B14496346
CAS No.: 64532-87-2
M. Wt: 142.20 g/mol
InChI Key: QSWCCEOQEHNJMP-YUMQZZPRSA-N
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Description

(1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol is an organic compound characterized by a cyclohexene ring with a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexene and ethylene oxide.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the correct stereochemistry.

    Catalysts: Catalysts such as Lewis acids may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the volume of reactants.

    Purification: Employing purification techniques such as distillation or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a saturated cyclohexanol derivative.

    Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide.

    Reducing Agents: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Formation of cyclohexenone derivatives.

    Reduction Products: Formation of cyclohexanol derivatives.

    Substitution Products: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

Chemistry

(1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

Biology

The compound may be used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.

Medicine

Industry

Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A similar compound with a hydroxyl group attached to the cyclohexane ring.

    Cyclohexene: A similar compound without the hydroxyethyl substituent.

    2-Hydroxyethylcyclohexane: A compound with a similar structure but different stereochemistry.

Uniqueness

(1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

64532-87-2

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol

InChI

InChI=1S/C8H14O2/c9-6-5-7-3-1-2-4-8(7)10/h2,4,7-10H,1,3,5-6H2/t7-,8-/m0/s1

InChI Key

QSWCCEOQEHNJMP-YUMQZZPRSA-N

Isomeric SMILES

C1C[C@H]([C@H](C=C1)O)CCO

Canonical SMILES

C1CC(C(C=C1)O)CCO

Origin of Product

United States

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